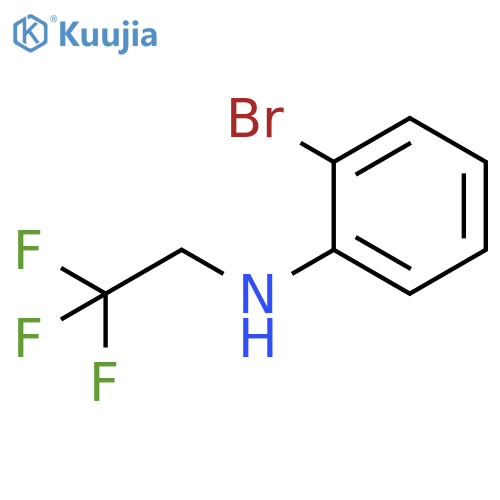

Cas no 1021056-39-2 (2-bromo-N-(2,2,2-trifluoroethyl)aniline)

1021056-39-2 structure

商品名:2-bromo-N-(2,2,2-trifluoroethyl)aniline

2-bromo-N-(2,2,2-trifluoroethyl)aniline 化学的及び物理的性質

名前と識別子

-

- Benzenamine, 2-bromo-N-(2,2,2-trifluoroethyl)-

- 2-bromo-N-(2,2,2-trifluoroethyl)aniline

-

- インチ: 1S/C8H7BrF3N/c9-6-3-1-2-4-7(6)13-5-8(10,11)12/h1-4,13H,5H2

- InChIKey: PBKDTGOTUBVJFR-UHFFFAOYSA-N

- ほほえんだ: C1(NCC(F)(F)F)=CC=CC=C1Br

2-bromo-N-(2,2,2-trifluoroethyl)aniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00956645-5g |

(2-Bromo-phenyl)-(2,2,2-trifluoro-ethyl)-amine |

1021056-39-2 | 95% | 5g |

¥9758.0 | 2023-02-27 | |

| Enamine | EN300-1077750-2.5g |

2-bromo-N-(2,2,2-trifluoroethyl)aniline |

1021056-39-2 | 95% | 2.5g |

$894.0 | 2023-10-28 | |

| Enamine | EN300-1077750-0.5g |

2-bromo-N-(2,2,2-trifluoroethyl)aniline |

1021056-39-2 | 95% | 0.5g |

$438.0 | 2023-10-28 | |

| Enamine | EN300-1077750-1.0g |

2-bromo-N-(2,2,2-trifluoroethyl)aniline |

1021056-39-2 | 1g |

$743.0 | 2023-05-23 | ||

| Enamine | EN300-1077750-10.0g |

2-bromo-N-(2,2,2-trifluoroethyl)aniline |

1021056-39-2 | 10g |

$3191.0 | 2023-05-23 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1374907-250mg |

2-Bromo-N-(2,2,2-trifluoroethyl)aniline |

1021056-39-2 | 95% | 250mg |

¥2156 | 2023-02-27 | |

| Enamine | EN300-1077750-5g |

2-bromo-N-(2,2,2-trifluoroethyl)aniline |

1021056-39-2 | 95% | 5g |

$1322.0 | 2023-10-28 | |

| Enamine | EN300-1077750-1g |

2-bromo-N-(2,2,2-trifluoroethyl)aniline |

1021056-39-2 | 95% | 1g |

$457.0 | 2023-10-28 | |

| Apollo Scientific | PC57086-250mg |

2-Bromo-N-(2,2,2-trifluoroethyl)aniline |

1021056-39-2 | 250mg |

£15.00 | 2025-02-21 | ||

| Apollo Scientific | PC57086-1g |

2-Bromo-N-(2,2,2-trifluoroethyl)aniline |

1021056-39-2 | 1g |

£29.00 | 2025-02-21 |

2-bromo-N-(2,2,2-trifluoroethyl)aniline 関連文献

-

1. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220

-

Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666

-

Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

1021056-39-2 (2-bromo-N-(2,2,2-trifluoroethyl)aniline) 関連製品

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1021056-39-2)2-bromo-N-(2,2,2-trifluoroethyl)aniline

清らかである:99%/99%

はかる:1g/5g

価格 ($):487.0/1280.0